6-Methoxy-furo[2,3-B]pyridin-3-one
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Overview
Description
6-Methoxyfuro[2,3-b]pyridin-3-one is a heterocyclic compound with the molecular formula C8H7NO3 and a molecular weight of 165.14 g/mol This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a methoxy group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxyfuro[2,3-b]pyridin-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-hydroxy-3-methoxypyridine with an appropriate acylating agent to form the desired furo[2,3-b]pyridin-3-one structure . The reaction conditions often include the use of a base, such as sodium hydride, and an organic solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 6-methoxyfuro[2,3-b]pyridin-3-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methoxyfuro[2,3-b]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced furo[2,3-b]pyridin-3-one derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxyfuro[2,3-b]pyridin-3-one involves its interaction with specific molecular targets and pathways . For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-b]pyridin-3-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
6-Hydroxyfuro[2,3-b]pyridin-3-one: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties.
6-Methylfuro[2,3-b]pyridin-3-one: Has a methyl group instead of a methoxy group, which can influence its steric and electronic properties.
Uniqueness
6-Methoxyfuro[2,3-b]pyridin-3-one is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity compared to its analogs
Properties
Molecular Formula |
C8H7NO3 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
6-methoxyfuro[2,3-b]pyridin-3-one |
InChI |
InChI=1S/C8H7NO3/c1-11-7-3-2-5-6(10)4-12-8(5)9-7/h2-3H,4H2,1H3 |
InChI Key |
VIINRTPQQRQIOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=O)CO2 |
Origin of Product |
United States |
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